1-(tert-Butyl) 3-ethyl 2-methylenemalonate
Overview
Description
1-(tert-Butyl) 3-ethyl 2-methylenemalonate is an organic compound with the molecular formula C10H16O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a tert-butyl group, an ethyl group, and a methylene group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butyl) 3-ethyl 2-methylenemalonate can be synthesized through various methods. One common approach involves the esterification of malonic acid derivatives. The reaction typically involves the use of tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-ethyl 2-methylenemalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 2-methylenemalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 2-methylenemalonate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The tert-butyl and ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ethyl malonate: Similar in structure but lacks the methylene group.
mono-tert-Butyl malonate: Contains only one ester group and a tert-butyl group.
Uniqueness
1-(tert-Butyl) 3-ethyl 2-methylenemalonate is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in synthetic applications. This structural feature allows for the formation of more complex molecules compared to its simpler counterparts .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C10H16O4/c1-6-13-8(11)7(2)9(12)14-10(3,4)5/h2,6H2,1,3-5H3 |
InChI Key |
MXEZPCPNBQZOKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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